Dexrazoxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

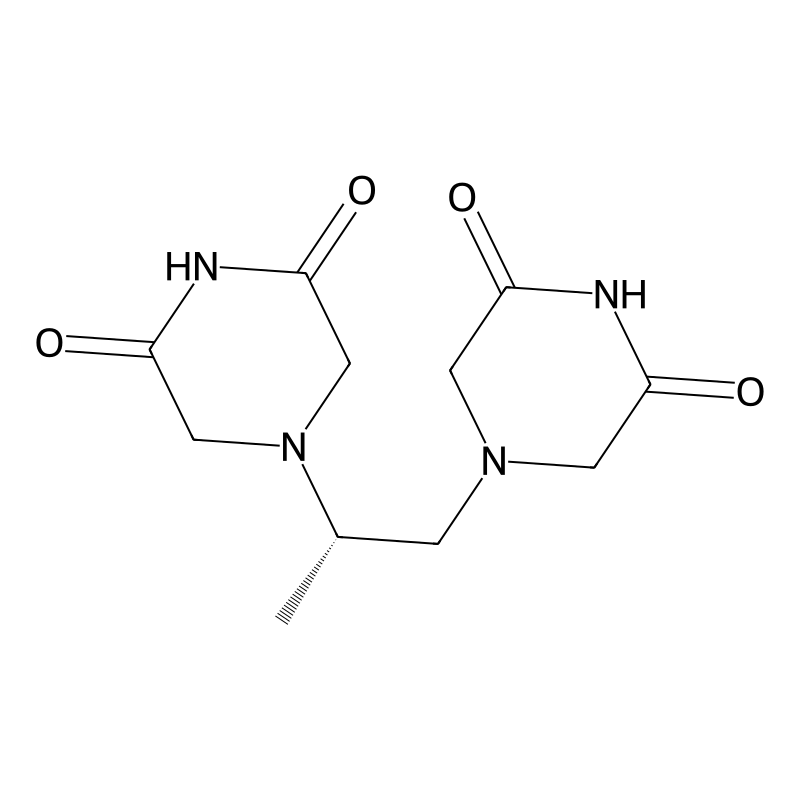

SMILES

solubility

Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents.

Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9)

In water, 10-12 mg/mL at 25 °C

1.04e+01 g/L

H2O 10 - 12 (mg/mL)

0.1 N HCI 35 - 43 (mg/mL)

0.1 N NaOH 25 - 34 (mg/mL)

10% EtOH 6.7 - 10 (mg/mL)

MeOH 1 (mg/mL)

H2O/DMA(1:1) 7.1 - 10 (mg/mL)

0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)

0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Dexrazoxane is a bisdioxopiperazine compound and the pure S(+)-enantiomer of the racemic drug razoxane. Functioning primarily as a cell-permeable prodrug, it undergoes intracellular hydrolysis to form ADR-925, a potent structural analog of EDTA that chelates free and anthracycline-bound iron [1]. Beyond its chelating properties, dexrazoxane acts as a catalytic inhibitor of topoisomerase II (Topo II), stabilizing the enzyme in a closed-clamp conformation without inducing DNA strand breaks [2]. In procurement contexts, it is strictly differentiated from standard chelators by its uncharged, lipophilic nature at physiological pH, allowing it to distribute rapidly into total body water and penetrate critical tissues such as the myocardium. It is the gold-standard reference material for anthracycline-induced cardiotoxicity models and intracellular iron modulation assays.

References

- [1] Jirkovský, E., et al. 'Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart.' Journal of Pharmacology and Experimental Therapeutics, 364(3), 2018.

- [2] Hofland, K. F., et al. 'Combining Etoposide and Dexrazoxane Synergizes with Radiotherapy and Improves Survival in Mice with Central Nervous System Tumors.' Clinical Cancer Research, 11(19), 2005.

Substituting dexrazoxane with generic iron chelators or its racemic parent compound fundamentally compromises experimental integrity and formulation viability. Standard chelators like EDTA are highly charged and hydrophilic, rendering them incapable of crossing the plasma membrane to reach intracellular iron pools [1]. While deferoxamine (DFO) is a potent clinical chelator, it selectively depletes cytosolic and nuclear iron but fails to penetrate the mitochondria, leaving the primary site of doxorubicin-induced oxidative stress unprotected [2]. Furthermore, substituting with the racemic mixture razoxane introduces severe solubility limitations; razoxane is poorly soluble in water, restricting it to oral dosing models, whereas the pure S(+)-enantiomer (dexrazoxane) achieves an aqueous solubility of approximately 10 to 12 mg/mL, enabling high-concentration intravenous formulations and reliable in vivo dosing[3].

References

- [1] Hasinoff, B. B., et al. 'The Metabolites of the Cardioprotective Drug Dexrazoxane Do Not Protect Myocytes from Doxorubicin-Induced Cytotoxicity.' Journal of Pharmacology and Experimental Therapeutics, 306(3), 2003.

- [2] Ichikawa, Y., et al. 'Iron Accumulation in the Mitochondria, but not Other Cellular Compartments, Mediates Cardiotoxic Effects of Doxorubicin.' Circulation, 137(Suppl_1), 2018.

- [3] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 71384, Dexrazoxane.' PubChem, 2025.

Intracellular Permeability vs. Extracellular Trapping

Dexrazoxane operates as an uncharged, membrane-permeable prodrug that achieves a steady-state volume of distribution of 22.4 to 25 L/m², effectively distributing throughout total body water and entering the intracellular space [1]. In contrast, the structurally related active chelator EDTA is highly charged and restricted entirely to the extracellular fluid. Once inside the cell, dexrazoxane hydrolyzes into ADR-925, which binds Fe3+ with a formation constant of 10^18.2 M^-1 [2]. This permeability difference makes dexrazoxane essential for neutralizing intracellular iron targets that EDTA cannot reach.

| Evidence Dimension | Steady-state volume of distribution / Cell Permeability |

| Target Compound Data | Dexrazoxane: 22.4 - 25 L/m² (distributes into intracellular water) |

| Comparator Or Baseline | EDTA: Restricted to extracellular fluid (~10-12 L/m² equivalent) |

| Quantified Difference | Dexrazoxane successfully crosses the plasma membrane to hydrolyze into an active chelator, whereas EDTA is membrane-impermeable. |

| Conditions | In vivo pharmacokinetic distribution and intracellular hydrolysis models. |

Buyers requiring intracellular iron chelation must procure dexrazoxane, as traditional extracellular chelators like EDTA will yield false negatives in cellular assays.

Mitochondrial Iron Targeting vs. Cytosolic Chelation

In models of doxorubicin-induced cardiotoxicity, the specific subcellular compartment of iron chelation dictates survival outcomes. Dexrazoxane preferentially reduces mitochondrial iron accumulation with minimal impact on other cellular compartments, significantly attenuating doxorubicin-induced myocardial damage [1]. Conversely, deferoxamine (DFO), a standard strong iron chelator, reduces nuclear and cytosolic iron but completely fails to lower mitochondrial iron levels, conferring no protection against doxorubicin toxicity in wild-type in vivo models [1]. This strict subcellular specificity differentiates dexrazoxane from broad-spectrum clinical chelators.

| Evidence Dimension | Subcellular iron reduction during doxorubicin stress |

| Target Compound Data | Dexrazoxane: Preferentially reduces mitochondrial iron |

| Comparator Or Baseline | Deferoxamine (DFO): Reduces nuclear/cytosolic iron, fails to reduce mitochondrial iron |

| Quantified Difference | Dexrazoxane provides targeted mitochondrial protection, whereas DFO leaves the mitochondria vulnerable to oxidative stress. |

| Conditions | Neonatal rat cardiomyocytes (NRCM) and wild-type mice treated with doxorubicin. |

For researchers studying mitochondrial oxidative stress or anthracycline toxicity, dexrazoxane is the only viable chelator choice to target the mitochondrial compartment.

Aqueous Solubility for High-Concentration IV Formulation

The enantiomeric purity of dexrazoxane (the S(+)-enantiomer) provides a critical physicochemical advantage over its racemic parent, razoxane. Dexrazoxane achieves an aqueous solubility of 10 to 12 mg/mL at 25 °C, allowing it to be reconstituted into stable, high-concentration solutions for rapid intravenous infusion (e.g., standard clinical doses of 500 mg/m²) [1]. Razoxane is sparingly soluble in water, which historically restricted its administration to oral routes and limited peak plasma concentrations[2]. This solubility differential is the primary reason dexrazoxane is procured for acute, high-dose systemic applications.

| Evidence Dimension | Aqueous solubility at 25 °C |

| Target Compound Data | Dexrazoxane (S-enantiomer): 10 - 12 mg/mL |

| Comparator Or Baseline | Razoxane (Racemate): Sparingly soluble (typically < 1 mg/mL in pure water) |

| Quantified Difference | >10-fold increase in aqueous solubility for the pure enantiomer. |

| Conditions | Standard aqueous reconstitution at room temperature. |

Procuring the pure S(+)-enantiomer is mandatory for researchers who need to formulate high-dose intravenous solutions without risking precipitation.

In Vivo Models of Anthracycline-Induced Cardiotoxicity

Because dexrazoxane specifically penetrates the myocardium and targets mitochondrial iron accumulation, it is the mandatory positive control for evaluating novel cardioprotectants or studying the mechanisms of doxorubicin-induced heart failure. Extracellular chelators like EDTA cannot be substituted in these protocols [1].

Topoisomerase II Catalytic Inhibition Assays

Dexrazoxane is utilized to study Topo II dynamics by trapping the enzyme in a closed protein clamp conformation on DNA. Unlike Topo II poisons (e.g., etoposide) that induce lethal DNA double-strand breaks, dexrazoxane acts as a true catalytic inhibitor, making it ideal for chromatin remodeling and precise cell-cycle arrest studies[2].

Intracellular Metal Chelation and Oxidative Stress Profiling

Due to its high volume of distribution and uncharged prodrug nature, dexrazoxane is procured for assays requiring the intracellular delivery of an EDTA-like chelator (ADR-925). It is optimal for isolating the effects of intracellular iron depletion without altering extracellular metal homeostasis[3].

References

- [1] Ichikawa, Y., et al. 'Iron Accumulation in the Mitochondria, but not Other Cellular Compartments, Mediates Cardiotoxic Effects of Doxorubicin.' Circulation, 137(Suppl_1), 2018.

- [2] Hofland, K. F., et al. 'Combining Etoposide and Dexrazoxane Synergizes with Radiotherapy and Improves Survival in Mice with Central Nervous System Tumors.' Clinical Cancer Research, 11(19), 2005.

- [3] Hasinoff, B. B., et al. 'The Metabolites of the Cardioprotective Drug Dexrazoxane Do Not Protect Myocytes from Doxorubicin-Induced Cytotoxicity.' Journal of Pharmacology and Experimental Therapeutics, 306(3), 2003.

Purity

Physical Description

Color/Form

Whitish crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.025

-2.6

Appearance

Melting Point

193 °C

191 - 197 °C

Storage

UNII

GHS Hazard Statements

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Savene is indicated for the treatment of anthracycline extravasation.

Dexrazoxane, an FDA-approved cardioprotective drug, has been successfully used to ameliorate cardiac toxicity seen in anthracycline-based (e.g., doxorubicin, daunorubicin, epirubicin) chemotherapy recipients for cancer, mainly in advanced breast cancer patients, adult patients with soft tissue sarcomas, or small-cell lung cancer. It is used intravenously in conjunction with the anthracycline of choice to decrease the incidence of cardiomyopathy and congestive heart failure.

Drug Classes

Therapeutic Uses

Dexrazoxane is indicated for reducing the incidence and severity of cardiomyopathy associated with the administration of doxorubicin in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/sq m of body surface and who would benefit from continued therapy with doxorubicin. /Included in US product labeling/

/Exptl Ther:/ Accidental extravasation of chemotherapy containing anthracycline often causes mutilating complications as a result of extensive tissue necrosis. Treatment therefore consists of extensive surgical debridement. We present the case of a 41-year-old woman with breast cancer who experienced extravasation of epirubicin. She was treated with an intravenous infusion of dexrazoxane for three successive days and recovered without surgical treatment and only slightly dysaesthesia in the surrounding tissue. Although infusion of dexrazoxane for this indication is still experimental we consider it a promising treatment for patients who have accidental extravasation of anthracyclines.

Pharmacology

Dexrazoxane is a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.

MeSH Pharmacological Classification

ATC Code

V - Various

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AF - Detoxifying agents for antineoplastic treatment

V03AF02 - Dexrazoxane

Mechanism of Action

The mechanism of action of dexrazoxane's cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of ethylenediamine tetra-acetic acid (EDTA) that readily penetrates cell membranes. Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy.

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine.

9 to 22.6 L/m^2

7.88 L/h/m2 [dose of 50 mg/m2 Doxorubicin and 500 mg/m2 Dexrazoxane]

6.25 L/h/m2 [dose of 60 mg/m2 Doxorubicin and 600 mg/m2 Dexrazoxane]

After intravenous administration, the drug is rapidly distributed into tissue fluids, the highest concentrations of the parent drug and its hydrolysis product being found in hepatic and renal tissues.

The mean peak plasma concentration of dexrazoxane was 36.5 mcg/mL at the end of the 15-minute infusion of a 500 mg/sq m doxorubicin dose. Following a rapid distributive phase, dexrazoxane reaches post-distributive equilibrium within 2 to 4 hours.

The estimated steady-state volume of distribution of dexrazoxane suggests its distribution primarily in the total body water (25 L/sq m ).

In vitro studies have shown that /dexrazoxane/ is not bound to plasma proteins.

For more Absorption, Distribution and Excretion (Complete) data for DEXRAZOXANE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolic products include the unchanged drug, a diacid-diamide cleavage product, and two monoacid-monoamide ring products of unknown concentrations.

In vitro studies have shown dexrazoxane to be hydrolysed by DHPase in liver and kidney, but not heart extracts.

/This/ study was undertaken to determine the metabolism of dexrazoxane (ICRF-187) to its one-ring open hydrolysis products and its two-rings opened metal-chelating product ADR-925 in cancer patients with brain metastases treated with high-dose etoposide. In this phase I/II trial dexrazoxane was used as a rescue agent to reduce the extracerebral toxicity of etoposide. Dexrazoxane and its one-ring open hydrolysis products were determined by HPLC and ADR-925 was determined by a fluorescence flow injection assay. The two one-ring open hydrolysis intermediates of dexrazoxane appeared in the plasma at low levels upon completion of dexrazoxane infusion and then rapidly decreased with half-lives of 0.6 and 2.5 hr. A plasma concentration of 10 micro M ADR-925 was also detected at the completion of the dexrazoxane i.v. infusion period, indicating that dexrazoxane was rapidly metabolized in vivo. A plateau level of 30 micro M ADR-925 was maintained for 4 hr and then slowly decreased. The pharmacokinetics of dexrazoxane were found to be similar to other reported data in other settings and at lower doses. The rapid appearance of ADR-925 in plasma may make ADR-925 available to be taken up by heart tissue and bind free iron. These results suggest that the dexrazoxane intermediates are enzymatically metabolized to ADR-925 and provide a pharmacodynamic basis for the antioxidant cardioprotective activity of dexrazoxane.

Dexrazoxane is hydrolysed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions. Route of Elimination: Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine. Half Life: 2.5 hours

Wikipedia

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Dexrazoxane may add to the myelosuppression caused by chemotherapeutic agents.

Do not use with chemotherapy regimens that do not contain anthracycline.

For more Drug Warnings (Complete) data for DEXRAZOXANE (8 total), please visit the HSDB record page.

Biological Half Life

The distribution half-life has ranged from about 12 to 60 minutes ...

Elimination - 2.5 hours.

Use Classification

Human drugs -> Rare disease (orphan)

Methods of Manufacturing

General Manufacturing Information

Information available in 2005 indicated that Dexrazoxane was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Canada, Czech Republic, Denmark, France, Hungary, Israel, Italy, Mexico, Poland, USA (1,2)

Information available in 2005 indicated that Dexrazoxane hydrochloride was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Brazil, Denmark, France, Hungary, Italy, Poland, Romania, Russian Federation, United States (1) /Dexrazoxane Hydrochloride/

Storage Conditions

Interactions

Stability Shelf Life

Bulk: A sample stored at 60 °C showed less than 1% decomposition after seven days (HPLC). Solution: A 10 mg/mL solution in water at 28 °C showed 10% and 42% decomposition in 1 day and 6 days respectively (HPLC).

Dates

2: Kremer LC, van Dalen EC. Dexrazoxane in Children With Cancer: From Evidence to Practice. J Clin Oncol. 2015 Aug 20;33(24):2594-6. doi: 10.1200/JCO.2015.61.7928. Epub 2015 Jul 20. PubMed PMID: 26195707.

3: Gonzalez Y, Pokrzywinski KL, Rosen ET, Mog S, Aryal B, Chehab LM, Vijay V, Moland CL, Desai VG, Dickey JS, Rao VA. Reproductive hormone levels and differential mitochondria-related oxidative gene expression as potential mechanisms for gender differences in cardiosensitivity to Doxorubicin in tumor-bearing spontaneously hypertensive rats. Cancer Chemother Pharmacol. 2015 Sep;76(3):447-59. doi: 10.1007/s00280-015-2786-8. Epub 2015 Jun 25. PubMed PMID: 26108538.

4: Chow EJ, Asselin BL, Schwartz CL, Doody DR, Leisenring WM, Aggarwal S, Baker KS, Bhatia S, Constine LS, Freyer DR, Lipshultz SE, Armenian SH. Late Mortality After Dexrazoxane Treatment: A Report From the Children's Oncology Group. J Clin Oncol. 2015 Aug 20;33(24):2639-45. doi: 10.1200/JCO.2014.59.4473. Epub 2015 May 26. PubMed PMID: 26014292.

5: Fabbi P, Spallarossa P, Garibaldi S, Barisione C, Mura M, Altieri P, Rebesco B, Monti MG, Canepa M, Ghigliotti G, Brunelli C, Ameri P. Doxorubicin impairs the insulin-like growth factor-1 system and causes insulin-like growth factor-1 resistance in cardiomyocytes. PLoS One. 2015 May 8;10(5):e0124643. doi: 10.1371/journal.pone.0124643. eCollection 2015. PubMed PMID: 25955698; PubMed Central PMCID: PMC4425434.

6: Conway A, McCarthy AL, Lawrence P, Clark RA. The prevention, detection and management of cancer treatment-induced cardiotoxicity: a meta-review. BMC Cancer. 2015 May 7;15:366. doi: 10.1186/s12885-015-1407-6. PubMed PMID: 25948399; PubMed Central PMCID: PMC4427936.

7: Singh D, Thakur A, Tang WH. Utilizing cardiac biomarkers to detect and prevent chemotherapy-induced cardiomyopathy. Curr Heart Fail Rep. 2015 Jun;12(3):255-62. doi: 10.1007/s11897-015-0258-4. PubMed PMID: 25869733; PubMed Central PMCID: PMC4425995.

8: Maruyama K, Koshihara N. Pharmacological and clinical profile of dexrazoxane (SAVENE(®) Intravenous Infusion 500 mg), a therapeutic agent for anthracycline extravasation. Nihon Yakurigaku Zasshi. 2015;145(1):27-34. doi: 10.1254/fpj.145.27. PubMed PMID: 25743233.

9: Sun F, Qi X, Geng C, Li X. Dexrazoxane protects breast cancer patients with diabetes from chemotherapy-induced cardiotoxicity. Am J Med Sci. 2015 May;349(5):406-12. doi: 10.1097/MAJ.0000000000000432. PubMed PMID: 25723884.

10: Boulanger J, Ducharme A, Dufour A, Fortier S, Almanric K; Comité de l’évolution de la pratique des soins pharmaceutiques (CEPSP); Comité de l’évolution des pratiques en oncologie (CEPO). Management of the extravasation of anti-neoplastic agents. Support Care Cancer. 2015 May;23(5):1459-71. doi: 10.1007/s00520-015-2635-7. Epub 2015 Feb 26. Review. PubMed PMID: 25711653.

Explore Compound Types